molecular formula C12H15NO2 B8309310 1-[3-(2-Hydroxyethyl)phenyl]-2-pyrrolidinone

1-[3-(2-Hydroxyethyl)phenyl]-2-pyrrolidinone

Cat. No. B8309310
M. Wt: 205.25 g/mol
InChI Key: UKBBWXGTSRRNDG-UHFFFAOYSA-N
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Patent
US07732600B2

Procedure details

The title compound was prepared in 15% yield according to the general procedure for the preparation of the amides, ureas and carbamates (Method A) starting from 2-(3-bromophenyl)ethanol and 2-pyrrolidinone. Purification was achieved by flash chromatography on silica gel eluting with ethyl acetate.
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16]>>[OH:10][CH2:9][CH2:8][C:4]1[CH:3]=[C:2]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ureas
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
carbamates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
OCCC=1C=C(C=CC1)N1C(CCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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